molecular formula C10H10N2O3 B14731240 5-Methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole CAS No. 6943-64-2

5-Methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole

Cat. No.: B14731240
CAS No.: 6943-64-2
M. Wt: 206.20 g/mol
InChI Key: NCVICLUIKKDLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 5-position and a 4-nitrophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with 2-amino-2-methylpropanol in the presence of an acid catalyst to form the oxazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Oxazole derivatives with oxidized functional groups.

    Reduction: Amino-substituted oxazole derivatives.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole
  • 5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole
  • 5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole

Uniqueness

5-Methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

6943-64-2

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C10H10N2O3/c1-7-6-11-10(15-7)8-2-4-9(5-3-8)12(13)14/h2-5,7H,6H2,1H3

InChI Key

NCVICLUIKKDLGU-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.